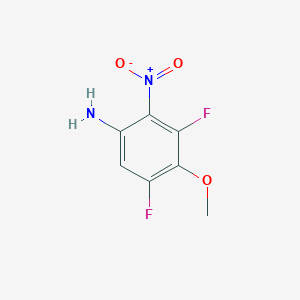

3,5-Difluoro-4-methoxy-2-nitroaniline

Description

Contextualization within Fluorinated Aromatic Amines and Nitro Compounds

Fluorinated aromatic amines are a class of organic compounds that have seen a surge in interest due to the unique properties conferred by the fluorine atom. alfa-chemistry.comacs.org The high electronegativity of fluorine can significantly alter the electronic properties of the aromatic ring, influencing its reactivity and stability. numberanalytics.com The introduction of fluorine can also enhance metabolic stability and lipophilicity, which are desirable traits in medicinal chemistry. alfa-chemistry.comnih.gov Fluorinated amines are often synthesized through the reduction of the corresponding nitro compounds. alfa-chemistry.com

Nitro compounds, characterized by the presence of a -NO2 group, are pivotal in organic synthesis. wikipedia.org The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution and facilitates nucleophilic aromatic substitution. wikipedia.orgnumberanalytics.com This property is crucial in directing the course of chemical reactions and enabling the synthesis of specifically substituted aromatic compounds. Aromatic nitro compounds are typically synthesized via nitration using a mixture of nitric and sulfuric acids. wikipedia.org The reduction of nitro compounds is a common and important reaction that leads to the formation of amines. numberanalytics.comcsbsju.edu

The compound 3,5-Difluoro-4-methoxy-2-nitroaniline can be seen as an intersection of these two important classes of compounds. The presence of both fluorine atoms and a nitro group on the aniline (B41778) ring creates a complex interplay of electronic effects that govern its reactivity and potential applications.

Significance of Methoxy (B1213986) and Nitro Substituents in Aromatic Systems

The methoxy group (-OCH3) and the nitro group (-NO2) are substituents that profoundly influence the electronic landscape of an aromatic ring, albeit in opposing ways.

The nitro group is a powerful electron-withdrawing group due to both resonance and inductive effects. wikipedia.orgnih.gov It strongly deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position. csbsju.edunih.gov Conversely, it activates the ring for nucleophilic aromatic substitution, particularly when positioned ortho or para to a good leaving group. wikipedia.org The presence of the nitro group in this compound significantly lowers the electron density of the aromatic ring, making it susceptible to nucleophilic attack.

The combination of the electron-donating methoxy group and the electron-withdrawing nitro and fluoro groups in this compound creates a unique electronic environment that can be exploited for various synthetic transformations.

Table 1: Electronic Effects of Substituents in Aromatic Systems

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Electrophilic Aromatic Substitution | Directing Effect |

| Fluorine (-F) | Electron-withdrawing | Weakly electron-donating | Deactivating | Ortho, Para |

| Methoxy (-OCH3) | Electron-withdrawing | Strongly electron-donating | Activating | Ortho, Para |

| Nitro (-NO2) | Strongly electron-withdrawing | Strongly electron-withdrawing | Strongly deactivating | Meta |

Research Trajectories and Future Directions for Highly Substituted Anilines

Highly substituted anilines are crucial intermediates in the synthesis of a wide array of complex molecules, including pharmaceuticals and materials. acs.orgcresset-group.com The precise arrangement of various functional groups on the aniline ring allows for fine-tuning of the molecule's properties and reactivity.

Current research in this area is focused on several key aspects:

Development of Novel Synthetic Methodologies: There is a continuous effort to develop more efficient and selective methods for the synthesis of polysubstituted anilines. This includes the exploration of new catalysts and reaction conditions to control regioselectivity during substitution reactions. nih.gov

Exploration of New Applications: Researchers are constantly seeking new applications for highly substituted anilines. Their unique electronic and structural features make them attractive candidates for use in areas such as medicinal chemistry, materials science, and agrochemicals. researchgate.netnih.gov For instance, substituted anilines are known to be present in a significant number of top-selling drugs. acs.org

Understanding Structure-Property Relationships: A deeper understanding of how the nature and position of substituents on the aniline ring affect its physical and chemical properties is a major research goal. This knowledge is essential for the rational design of new molecules with desired functionalities.

For this compound specifically, future research could focus on leveraging its unique substitution pattern for the synthesis of novel heterocyclic compounds or as a precursor for advanced materials. The interplay of the fluoro, methoxy, and nitro groups offers a rich platform for further chemical exploration and discovery.

Structure

3D Structure

Properties

IUPAC Name |

3,5-difluoro-4-methoxy-2-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2O3/c1-14-7-3(8)2-4(10)6(5(7)9)11(12)13/h2H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUBNSJVGCSGVDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1F)[N+](=O)[O-])N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 3,5 Difluoro 4 Methoxy 2 Nitroaniline

Precursor Synthesis and Strategic Functionalization

The journey to synthesizing 3,5-Difluoro-4-methoxy-2-nitroaniline begins with the careful selection and modification of precursor molecules. A common starting point is a difluoroaniline derivative, which then undergoes a series of reactions to introduce the necessary methoxy (B1213986) and nitro groups in the desired positions.

Regioselective Nitration Strategies for Aniline (B41778) Derivatives

A critical step in the synthesis is the regioselective introduction of a nitro group onto the aniline ring. The directing effects of the existing substituents, particularly the amino and fluoro groups, play a pivotal role in determining the position of nitration.

To achieve the desired 2-nitro substitution pattern, direct nitration of a precursor like 3,5-difluoro-4-methoxyaniline (B1304122) is a primary strategy. stenutz.euscbt.comsigmaaldrich.com The amino group is a strong ortho-, para-director. However, to prevent unwanted side reactions such as oxidation and to control regioselectivity, the amino group is often protected, for instance, by acetylation. google.comacs.org This protection modulates the directing effect and enhances the stability of the substrate under nitrating conditions. The acetylated intermediate, N-(4-fluoro-2-methoxyphenyl)acetamide, can then be nitrated. google.com

Another approach involves the nitration of a precursor that already contains some of the required functional groups, followed by subsequent modifications. For example, the nitration of 4-fluoro-2-methoxyaniline (B49241) is a known route to produce a nitroaniline derivative. acs.orgguidechem.com

The formation of the desired isomer is highly dependent on the reaction conditions. Traditional nitration methods often employ a mixture of nitric acid and a strong co-acid like sulfuric acid. frontiersin.orgnih.gov The choice of nitrating agent, temperature, and solvent can significantly impact the ratio of ortho, meta, and para isomers. For instance, nitration of 4-fluoro-2-methoxyaniline using a potassium nitrate (B79036)/sulfuric acid mixture has been reported. google.comacs.org

The temperature is a critical parameter to control. Nitration reactions are typically carried out at low temperatures, such as 0°C or even -15°C, to minimize the formation of byproducts and enhance selectivity. google.comacs.orgguidechem.com The concentration of the acid and the choice of solvent also play a crucial role in the reaction's outcome. researchgate.net For example, nitration can be performed in concentrated sulfuric acid or in a solvent like dichloromethane (B109758) with the dropwise addition of concentrated sulfuric and nitric acids. guidechem.comchemicalbook.com The use of continuous flow reactors has also been explored to improve heat and mass transfer, leading to higher safety, selectivity, and yield. google.com

| Precursor | Nitrating Agent | Solvent/Acid | Temperature | Product | Yield | Reference |

| 4-fluoro-2-methoxyaniline | KNO₃/H₂SO₄ | Concentrated H₂SO₄ | 0°C | 4-fluoro-2-methoxy-5-nitroaniline | 77% | acs.org |

| 4-fluoro-2-methoxyaniline | Concentrated HNO₃ | Concentrated H₂SO₄ | -20°C | 4-fluoro-2-methoxy-5-nitroaniline | 80% | acs.org |

| 4-fluoro-2-methoxyaniline | Potassium Nitrate in H₂SO₄ | Concentrated H₂SO₄ | -15°C | 4-fluoro-2-methoxy-5-nitroaniline | 83.7% | guidechem.com |

| N-(4-fluoro-2-methoxyphenyl)acetamide | Fuming Nitric Acid | Sulfuric Acid | 0-5°C | N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide | 78.3% | google.com |

| Starting Material | Conc. HNO₃/Conc. H₂SO₄ | Dichloromethane | Ice-cooling | 4-fluoro-2-methoxy-5-nitroaniline | 93% | chemicalbook.com |

Introduction and Manipulation of the Methoxy Group

The incorporation of the methoxy group is another key transformation in the synthesis of this compound.

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing a methoxy group onto an activated aromatic ring. wikipedia.orgchemistrysteps.com This reaction typically involves the displacement of a good leaving group, such as a halide, by a nucleophile, in this case, a methoxide (B1231860) source like sodium methoxide. chemicalbook.comorgsyn.org The presence of electron-withdrawing groups, such as nitro and fluoro groups, ortho or para to the leaving group activates the ring towards nucleophilic attack, facilitating the substitution. wikipedia.orgchemistrysteps.commasterorganicchemistry.com

For instance, a difluoronitroaniline derivative can be treated with sodium methoxide in a suitable solvent like methanol (B129727) to replace one of the fluorine atoms with a methoxy group. chemicalbook.com The reaction of 2,4-difluoro-1-nitrobenzene with methanol can also be used to produce 4-fluoro-2-methoxy-1-nitrobenzene, which can then be further functionalized. google.com

| Substrate | Nucleophile | Solvent | Product | Reference |

| 2,4-difluoro-5-nitroaniline | Sodium methoxide | Anhydrous methanol | 4-fluoro-2-methoxy-5-nitroaniline | chemicalbook.com |

| 2,4-difluoro-1-nitrobenzene | Methanol | Toluene | 4-fluoro-2-methoxy-1-nitrobenzene | google.com |

| 1-(2-Fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole | Sodium methoxide | Methanol/DMF | 1-(2-Fluoro-4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole | orgsyn.org |

While SNAr is a common strategy, other methods for introducing a methoxy group can also be employed. These can include reactions involving methoxy-containing reagents under various catalytic conditions. For example, the synthesis of 4-(difluoromethoxy)aniline (B1299965) has been achieved by reacting 4-nitrophenol (B140041) with sodium hydroxide (B78521) to form sodium acetamidophenate, which then reacts with monochlorodifluoromethane. google.com Although this example introduces a difluoromethoxy group, similar principles can be applied for methoxylation.

Fluorine Atom Incorporation and Positional Control in Aromatic Systems

The introduction of fluorine atoms into an aromatic ring profoundly alters the molecule's physical, chemical, and biological properties. numberanalytics.com The synthesis of a specifically substituted compound like this compound hinges on precise control over the placement of these fluorine atoms.

Synthetic Routes for Di-fluorinated Aromatic Precursors

The creation of di-fluorinated aromatic structures is a critical first step in the synthesis of the target molecule. Traditional methods for introducing a single fluorine atom, such as the Balz-Schiemann reaction, are often less effective for multiple fluorine substitutions. google.com Therefore, alternative strategies are required.

Common methods for synthesizing fluorinated aromatics include:

Electrophilic Fluorination: This involves using reagents that act as a source of an electrophilic fluorine atom ("F+"). While conceptually straightforward, controlling the position of substitution can be challenging.

Nucleophilic Aromatic Substitution (SNAr): This is particularly effective for aromatic rings that are "activated" by electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex). Halogen exchange reactions (e.g., replacing chlorine with fluorine using metal fluorides) are a common example but are limited to activated systems. google.com

Diazotization-Fluorination (Balz-Schiemann reaction): This classic method involves converting an amino group to a diazonium salt, which is then displaced by fluoride (B91410). Its utility for poly-fluorination is limited. google.com

For di-fluorinated precursors, multi-step synthetic sequences are often necessary. For instance, a process for a related compound, 4-fluoro-2-methoxy-5-nitroaniline, starts with 2,4-difluoro-1-nitrobenzene. google.com This precursor undergoes nucleophilic aromatic substitution where a methoxy group displaces one of the fluorine atoms, demonstrating a common strategy for building complexity on a pre-fluorinated scaffold. google.com Other advanced reagents, such as those containing the NF₄⁺ ion, have been developed for more powerful electrophilic fluorination, capable of substituting multiple hydrogen atoms on an aromatic ring. google.com

Impact of Fluorine on Aromatic Ring Activation and Deactivation

The presence of fluorine atoms has a strong influence on the reactivity of the aromatic ring, a crucial factor in planning subsequent reaction steps like nitration.

Inductive Effect (-I): Fluorine is the most electronegative element, and it strongly withdraws electron density from the aromatic ring through the sigma bond network. numberanalytics.comstackexchange.com This inductive effect deactivates the ring, making it less susceptible to electrophilic aromatic substitution (EAS) reactions compared to benzene (B151609). numberanalytics.commasterorganicchemistry.com The rate of EAS reactions on fluorobenzene (B45895) is slower than on benzene itself. masterorganicchemistry.com

Resonance Effect (+R): Despite its strong inductive pull, fluorine has lone pairs of electrons that can be donated to the aromatic π-system through resonance. This effect directs incoming electrophiles to the ortho and para positions. However, for fluorine, the powerful deactivating inductive effect dominates over the weaker activating resonance effect. masterorganicchemistry.com

The net result is that fluorine is considered a deactivating, ortho, para-directing group . masterorganicchemistry.com In a molecule like 3,5-difluoroanisole (B31663) (a likely precursor), the two fluorine atoms significantly reduce the electron density of the ring, making further electrophilic substitution (like the introduction of the nitro group) more challenging and requiring carefully chosen reaction conditions. This deactivation helps control the position of incoming groups, as the remaining positions are not equally reactive. The methoxy group, being a strong activating group, will primarily direct the substitution.

Advanced Synthetic Techniques and Process Optimization

To overcome the challenges posed by deactivated aromatic systems and to improve safety and efficiency, modern synthetic chemistry has turned to advanced methodologies.

Continuous Flow Synthesis for Enhanced Efficiency and Selectivity

Continuous flow synthesis, which involves performing chemical reactions in a continuously flowing stream within a microreactor or tube, offers significant advantages for the synthesis of nitroaromatic compounds. rsc.orgresearchgate.net Nitration reactions are typically fast and highly exothermic, posing significant safety risks in traditional large-scale batch reactors. beilstein-journals.org

Advantages of Continuous Flow for Nitroaniline Synthesis:

| Feature | Benefit |

| Superior Heat Transfer | The high surface-area-to-volume ratio of microreactors allows for rapid and efficient removal of heat, preventing dangerous temperature spikes and reducing the formation of byproducts. researchgate.net |

| Enhanced Safety | The small volume of reactants at any given time minimizes the risk associated with handling potentially explosive nitro compounds and flammable materials. rsc.orgresearchgate.net |

| Precise Control | Reaction parameters such as temperature, pressure, and residence time can be controlled with high precision, leading to improved selectivity and higher yields. beilstein-journals.org |

| Scalability | Production can be scaled up by running the process for longer durations or by using multiple reactors in parallel, avoiding the challenges of scaling up batch processes. rsc.org |

A continuous flow process has been successfully developed for synthesizing the related compound 4-methoxy-2-nitroaniline. google.com This process involves sequential acetylation, nitration, and hydrolysis steps, each performed in a separate continuous flow reactor, demonstrating the feasibility of this technology for producing complex substituted anilines without isolating intermediates. google.com This approach leads to high yields, purity, and enhanced safety. google.com

Catalytic Methodologies in Complex Aromatic Synthesis

Catalysis is fundamental to the efficient synthesis of complex aromatic molecules. Catalytic methods are employed to form key bonds, such as the C-N bond in anilines, and to facilitate transformations under milder conditions.

For the synthesis of aromatic amines, catalytic reduction of the corresponding nitro compound is a common and crucial step. While classical methods might use metals like iron or tin, modern approaches often utilize catalytic hydrogenation.

| Catalyst | Application in Aromatic Synthesis |

| Palladium (Pd) | Widely used for hydrogenation of nitro groups to amines (e.g., Pd/C). acs.org Also used in cross-coupling reactions (e.g., Buchwald-Hartwig amination) to form C-N bonds directly. researchgate.net |

| Rhodium (Rh) | Effective for the amination of aryl halides and phenols, providing direct routes to anilines. organic-chemistry.org Also used in catalytic systems for the reduction of nitro compounds. scispace.com |

| Copper (Cu) | Used in Ullmann-type coupling reactions for C-N bond formation. organic-chemistry.org |

| Nickel (Ni) | A more cost-effective alternative to palladium for C-N coupling reactions of aryl chlorides and bromides. organic-chemistry.org |

The synthesis of substituted anilines often relies on the catalytic amination of aryl halides or the reduction of nitroarenes. researchgate.netscispace.com For a molecule like this compound, the final step in many synthetic routes would likely be the introduction of the amino group, either by direct amination or, more commonly, by nitration followed by reduction. Catalytic methods ensure this reduction is clean and efficient.

Chemical Transformations and Derivatization of this compound

As a highly functionalized molecule, this compound serves as a versatile intermediate for the synthesis of more complex structures, particularly in the pharmaceutical industry. The primary sites for chemical transformation are the nitro and amino groups.

The most significant application of this compound is as a key intermediate in the synthesis of Mereletinib . chemicalbook.com Mereletinib is a potent kinase inhibitor developed for cancer treatment. chemicalbook.com In the synthesis of this drug, this compound undergoes a series of controlled reactions where its functional groups are modified to build the final, complex molecular architecture. chemicalbook.com

Potential derivatizations include:

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group, yielding a diamine derivative. This transformation opens up a wide range of subsequent reactions, such as the formation of heterocyclic rings.

Reactions of the Amino Group: The primary amine is a nucleophile and can react with various electrophiles. It can be acylated to form amides, alkylated, or used in coupling reactions to build larger molecular frameworks.

Displacement of Fluorine: While C-F bonds are strong, in highly activated systems, a fluorine atom can sometimes be displaced via nucleophilic aromatic substitution, allowing for the introduction of other functional groups.

The specific substitution pattern of this compound makes it a valuable building block, providing a scaffold upon which medicinal chemists can construct complex and biologically active molecules.

Reactivity of the Amino Group: Acylation and Amide Formation

The amino group in aromatic compounds is a versatile functional group that readily undergoes acylation to form amides. This reaction is often employed as a protective strategy in multi-step syntheses to moderate the activating and directing effects of the amino group, as well as to prevent unwanted side reactions such as oxidation.

In a process analogous to the synthesis of similar nitroanilines, the amino group of a precursor to this compound can be acetylated. For the related compound 4-fluoro-2-methoxyaniline, this is achieved by reacting it with acetic anhydride (B1165640) in acetic acid. google.com The reaction mixture is typically stirred at room temperature before being heated to ensure the completion of the reaction. google.com This acylation results in the formation of an acetamide, which is a common protecting group for anilines.

A continuous flow process has also been developed for the acetylation of similar anilines, demonstrating a scalable and efficient method. acs.org In this setup, a solution of the aniline in a suitable solvent like acetic acid is mixed with acetic anhydride in a continuous flow reactor. acs.org This method offers excellent control over reaction conditions and can lead to high conversion rates and selectivity. acs.org

The resulting amide can be hydrolyzed to regenerate the amino group after subsequent reactions have been performed on other parts of the molecule. This deprotection is typically carried out under acidic or basic conditions. For instance, N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide can be deprotected by heating it in the presence of hydrochloric acid in methanol. google.comchemicalbook.com

The table below summarizes typical conditions for the acylation of a related fluoro-methoxyaniline, which can be considered indicative of the reactivity of this compound.

| Reactant | Reagent | Solvent | Temperature | Reaction Time | Product |

| 4-fluoro-2-methoxyaniline | Acetic anhydride | Acetic acid | 25-35°C, then 90°C | 10-15 min, then 3-5 hrs | N-(4-fluoro-2-methoxyphenyl)acetamide |

This data is based on the acylation of a structurally similar compound and is presented as a predictive model for the reactivity of this compound.

Nitro Group Reduction to Primary Amine

The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis, providing a route to various aromatic amines. This reaction is crucial for the synthesis of many pharmaceuticals and other fine chemicals. A variety of reducing agents and methods can be employed for this purpose, with catalytic hydrogenation being one of the most common and efficient.

For the reduction of a related compound, 4-fluoro-2-methoxy-1-nitrobenzene, catalytic hydrogenation using Raney nickel as the catalyst in methanol under a hydrogen atmosphere has been reported to be effective. google.com This process typically involves stirring the reaction mixture at room temperature for a set period until the reaction is complete. google.com The catalyst is then removed by filtration, and the product is isolated from the reaction mixture.

Other catalytic systems, such as palladium on carbon (Pd/C), are also widely used for the reduction of aromatic nitro compounds. guidechem.com The choice of catalyst and reaction conditions can influence the selectivity and yield of the reaction.

Metal-based reducing agents in acidic media are also a classic method for nitro group reduction. For example, iron powder in the presence of an acid is a common and cost-effective reagent for this transformation.

The following table outlines a typical procedure for the reduction of a nitro group in a related molecule, which can be extrapolated for this compound.

| Reactant | Catalyst | Solvent | Conditions | Product |

| 4-fluoro-2-methoxy-1-nitrobenzene | Raney Ni | Methanol | H₂ gas, 25-30°C | 4-fluoro-2-methoxyaniline |

This data is based on the reduction of a structurally similar compound and serves as a representative example for the reduction of the nitro group in this compound.

Electrophilic and Nucleophilic Reactions on the Substituted Aromatic Ring

The aromatic ring of this compound is substituted with both electron-donating (amino and methoxy) and electron-withdrawing (nitro and fluoro) groups. This complex substitution pattern dictates the regioselectivity of further electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution:

The amino and methoxy groups are strong activating groups and ortho-, para-directors, while the nitro group is a strong deactivating group and a meta-director. The fluoro groups are deactivating but ortho-, para-directing. In the case of this compound, the positions for electrophilic attack will be determined by the interplay of these directing effects.

Nitration is a common electrophilic aromatic substitution reaction. For the synthesis of the related 4-fluoro-2-methoxy-5-nitroaniline, the precursor N-(4-fluoro-2-methoxyphenyl)acetamide is nitrated using fuming nitric acid in sulfuric acid at low temperatures. google.com The acetyl group is used to protect the amino group and moderate its activating effect, preventing side reactions and controlling the regioselectivity of the nitration. The nitration of an unprotected aniline with a mixture of potassium nitrate and sulfuric acid has also been reported. guidechem.com

Nucleophilic Aromatic Substitution:

The presence of two fluorine atoms and a nitro group, all of which are strong electron-withdrawing groups, activates the aromatic ring of this compound towards nucleophilic aromatic substitution (SNA_r). The fluorine atoms can act as leaving groups in such reactions.

For instance, in the synthesis of a related compound, 2,4-difluoro-1-nitrobenzene undergoes a nucleophilic aromatic substitution with methanol in the presence of a base like potassium tert-butoxide to yield 4-fluoro-2-methoxy-1-nitrobenzene. google.com This demonstrates the feasibility of displacing a fluorine atom with a nucleophile on a similarly activated benzene ring.

The following table provides examples of electrophilic and nucleophilic aromatic substitution reactions on related compounds, illustrating the potential reactivity of the aromatic ring in this compound.

| Reaction Type | Reactant | Reagents | Conditions | Product |

| Electrophilic Nitration | N-(4-fluoro-2-methoxyphenyl)acetamide | Fuming nitric acid, Sulfuric acid | 0-5°C | N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide |

| Nucleophilic Substitution | 2,4-difluoro-1-nitrobenzene | Methanol, Potassium tert-butoxide | 0-20°C | 4-fluoro-2-methoxy-1-nitrobenzene |

This data is based on reactions of structurally similar compounds and is intended to illustrate the potential synthetic transformations of the aromatic ring of this compound.

Structure Reactivity Relationships and Mechanistic Insights for 3,5 Difluoro 4 Methoxy 2 Nitroaniline

Electronic Effects of Fluoro, Methoxy (B1213986), and Nitro Substituents on Aromatic Reactivity

The reactivity of an aromatic ring is profoundly influenced by the electron-donating or electron-withdrawing nature of its substituents. These effects can be categorized into inductive effects (transmitted through sigma bonds) and resonance effects (transmitted through pi systems).

Methoxy Substituent (-OCH3): The methoxy group is a powerful activating group. The oxygen atom is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect (-I). However, this is significantly outweighed by its strong electron-donating resonance effect (+R), where one of the oxygen's lone pairs delocalizes into the aromatic pi system. minia.edu.eg This resonance donation substantially increases the electron density of the ring, particularly at the ortho and para positions, making the molecule more reactive towards electrophiles. minia.edu.eg

Nitro Substituent (-NO2): The nitro group is one of the most potent deactivating groups. It exerts strong electron-withdrawing effects through both induction (-I) and resonance (-R). minia.edu.eglibretexts.org The positively charged nitrogen atom in the nitro group strongly pulls electron density from the ring, leaving a partial positive charge on the aromatic system and rendering it significantly less reactive toward electrophiles. minia.edu.eg This deactivating nature directs incoming electrophiles to the meta position. libretexts.org

Amino Substituent (-NH2): The amino group is a strongly activating, ortho-, para-directing group due to its significant electron-donating resonance effect (+R), which overrides its weaker inductive withdrawal (-I). byjus.com

Table 1: Summary of Substituent Electronic Effects

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Electrophilic Substitution | Directing Influence |

|---|---|---|---|---|

| -F (Fluoro) | Strongly Withdrawing (-I) | Weakly Donating (+R) | Deactivating | Ortho, Para |

| -OCH3 (Methoxy) | Weakly Withdrawing (-I) | Strongly Donating (+R) | Activating | Ortho, Para |

| -NO2 (Nitro) | Strongly Withdrawing (-I) | Strongly Withdrawing (-R) | Strongly Deactivating | Meta |

| -NH2 (Amino) | Weakly Withdrawing (-I) | Strongly Donating (+R) | Strongly Activating | Ortho, Para |

Steric Hindrance and Its Influence on Reaction Pathways

Steric hindrance refers to the spatial arrangement of atoms and groups within a molecule that can impede the approach of reacting species. In 3,5-Difluoro-4-methoxy-2-nitroaniline, the substituents are positioned in a way that creates significant steric crowding around the benzene (B151609) ring.

Regioselectivity and Stereoselectivity in Aromatic Transformations

Regioselectivity describes the preference for a reaction to occur at one position over another. In aromatic transformations of this compound, the directing effects of the existing substituents determine the position of any subsequent substitution.

For electrophilic aromatic substitution, the outcome is determined by the competition between the directing effects of the five substituents. The amino and methoxy groups are strong ortho, para-directors, while the nitro group is a meta-director, and the fluoro groups are ortho, para-directors. minia.edu.egbyjus.com The only unsubstituted position on the ring is C6. The directing influences on this position are:

Ortho to the strongly activating amino group (-NH2).

Ortho to the deactivating fluoro group (-F) at position 5.

Meta to the activating methoxy group (-OCH3).

Meta to the deactivating fluoro group (-F) at position 3.

Para to the strongly deactivating nitro group (-NO2).

The powerful activating and ortho-directing effect of the amino group is the dominant influence, strongly favoring electrophilic attack at the C6 position.

For nucleophilic aromatic substitution (SNAr), the presence of the strongly electron-withdrawing nitro and fluoro groups is critical. These groups stabilize the negative charge of the Meisenheimer complex intermediate, thereby activating the ring for attack by nucleophiles. The positions ortho and para to the nitro group are particularly activated. This suggests that the fluoro group at C5, being para to the nitro group, could be a potential site for nucleophilic displacement. The development of regioselective synthesis methods for related 4,5-dialkoxy-2-nitroanilines highlights the importance of substituent patterns in controlling the outcome of nucleophilic substitution reactions. uj.edu.pl

Stereoselectivity is less commonly a factor in substitutions on a planar aromatic ring unless a chiral center is created or influenced by a chiral reagent or catalyst.

Elucidation of Reaction Mechanisms in Substituted Aniline (B41778) Chemistry

The mechanisms of reactions involving substituted anilines are well-established, primarily revolving around electrophilic and nucleophilic aromatic substitution.

In an electrophilic substitution reaction on this compound, the mechanism would involve the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. The stability of this intermediate is key. The electron-donating amino and methoxy groups would help stabilize the positive charge, particularly if the attack occurs at the C6 position (ortho to the amino group). Conversely, the electron-withdrawing nitro and fluoro groups would destabilize the intermediate. The final step is the loss of a proton from the site of attack to restore aromaticity.

In the case of nucleophilic aromatic substitution, the mechanism typically proceeds via a two-step addition-elimination pathway. A nucleophile would attack an electron-deficient carbon atom (e.g., C5, activated by the nitro group), forming a negatively charged Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing groups. The subsequent elimination of a leaving group (such as a fluoride (B91410) ion) restores the aromaticity of the ring.

Furthermore, studies on the thermal decomposition of structurally related compounds, such as 3,5-difluoro-2,4,6-trinitroanisole, reveal that the initial bond-breaking can occur at the C-NO2 bond. mdpi.com This suggests that under certain conditions, mechanistic pathways involving the cleavage of the nitro group could also be relevant for this compound. The specific mechanism for any given reaction will depend on the reagents and conditions employed.

Applications of 3,5 Difluoro 4 Methoxy 2 Nitroaniline and Its Structural Analogs As Key Synthetic Intermediates

Role in Pharmaceutical Intermediate Synthesis

Substituted nitroanilines, including fluorinated and methoxylated variants, are pivotal in the creation of active pharmaceutical ingredients (APIs). nbinno.com Their chemical architecture provides a robust scaffold for the construction of novel therapeutic agents.

The utility of fluorinated nitroanilines as foundational materials in drug discovery is well-documented through their analogs. For instance, the structurally similar compound, 4-Fluoro-2-methoxy-5-nitroaniline, is a key intermediate in the synthesis of Osimertinib, a kinase inhibitor used in cancer therapy. google.com This highlights the importance of the specific arrangement of fluoro, methoxy (B1213986), and nitro groups on the aniline (B41778) ring for creating targeted therapies. Another analog, 4-Fluoro-2-Methoxy-5-nitroaniline, is instrumental in the synthesis of Mereletinib, a potent inhibitor of a mutant kinase implicated in various cancers. chemicalbook.com

The presence of fluorine atoms can significantly enhance the metabolic stability and binding affinity of a drug candidate, while the methoxy and nitro groups offer sites for further chemical modification. nih.gov This makes compounds like 3,5-Difluoro-4-methoxy-2-nitroaniline highly sought-after starting materials for medicinal chemists aiming to design next-generation pharmaceuticals.

Below is a table detailing the application of structural analogs of this compound in the synthesis of specific drug candidates.

| Intermediate Compound | Drug Candidate | Therapeutic Area |

| 4-Fluoro-2-methoxy-5-nitroaniline | Osimertinib | Oncology |

| 4-Fluoro-2-methoxy-5-nitroaniline | Mereletinib | Oncology |

| 4-Methoxy-2-nitroaniline | Omeprazole Sodium | Gastroenterology |

| 4-Methoxy-2-nitroaniline | Primaquine Phosphate | Antimalarial |

Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of FDA-approved drugs containing at least one heterocyclic ring. nih.gov Nitroaniline derivatives are frequently employed as precursors in the synthesis of these complex structures. The amino and nitro groups of these intermediates can be readily transformed to participate in cyclization reactions, forming a wide array of heterocyclic systems such as benzimidazoles, quinolines, and pyrimidines. nih.gov

These heterocyclic scaffolds are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. The strategic placement of fluorine and methoxy substituents on the aniline precursor can further modulate the pharmacological profile of the resulting heterocyclic compound.

The following table showcases various heterocyclic cores that can be synthesized from aniline derivatives and their associated biological activities.

| Heterocyclic Core | Potential Biological Activities |

| Benzimidazole | Anticancer, Antitumor |

| Pyrimidine | Antibacterial, Kinase Inhibition |

| Quinoline | Anticancer |

| Oxadiazole | Anticancer |

Utility in Agrochemical Development

The structural motifs present in this compound and its analogs are also valuable in the creation of advanced agrochemicals. nbinno.com The introduction of fluorine atoms into agrochemical molecules can enhance their efficacy and stability. These compounds can serve as intermediates in the formulation of herbicides and fungicides, contributing to improved crop protection and yield. nbinno.com The versatility of the nitroaniline core allows for the synthesis of a diverse range of active ingredients for the agricultural industry.

Contributions to Advanced Materials and Specialty Chemicals

Beyond the life sciences, substituted anilines are utilized in the manufacturing of specialty chemicals and advanced materials. nbinno.com They can act as precursors to dyes and pigments, where the specific substitution pattern influences the color and stability of the final product. nbinno.com Furthermore, these compounds can be incorporated into the synthesis of polymers and other materials where their unique electronic and physical properties can be exploited. The presence of fluorine, in particular, can impart desirable characteristics such as thermal stability and chemical resistance to materials.

Computational Chemistry and Theoretical Investigations of 3,5 Difluoro 4 Methoxy 2 Nitroaniline

Quantum Chemical Calculations for Molecular and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within 3,5-Difluoro-4-methoxy-2-nitroaniline. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly used to perform geometry optimization, which determines the most stable molecular structure by finding the minimum energy conformation. bohrium.com

These calculations provide precise data on bond lengths, bond angles, and dihedral angles. For this compound, the presence of substituent groups like the nitro (-NO₂), amino (-NH₂), methoxy (B1213986) (-OCH₃), and fluorine (-F) atoms on the aniline (B41778) ring introduces significant electronic and steric effects. The nitro group, being a strong electron-withdrawing group, and the amino and methoxy groups, being electron-donating, create a complex electronic environment that influences the molecular geometry. nih.gov An intramolecular hydrogen bond is expected to form between the amino and nitro groups, creating a stable six-membered ring structure. acs.org

Table 1: Predicted Geometrical Parameters for this compound (Note: The following data is illustrative and based on typical values from DFT calculations for similar molecules.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-N (amino) | 1.38 Å |

| C-N (nitro) | 1.48 Å | |

| C-F | 1.35 Å | |

| C-O (methoxy) | 1.37 Å | |

| N-O (nitro) | 1.23 Å | |

| Bond Angle | C-C-N (amino) | 121° |

| C-C-N (nitro) | 119° | |

| O-N-O (nitro) | 124° | |

| Dihedral Angle | C-C-N-H (amino) | ~0° (planar) |

Density Functional Theory (DFT) Applications for Spectroscopic Property Prediction

Density Functional Theory (DFT) is a powerful tool for predicting the spectroscopic properties of molecules, providing a valuable comparison with experimental data. uctm.edu By calculating the vibrational frequencies, it is possible to simulate the infrared (IR) and Raman spectra of this compound. scielo.org.za Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or wagging of the chemical bonds. researchgate.net The assignments of these modes help in the interpretation of experimental spectra. For instance, the characteristic stretching frequencies of the N-H bonds in the amino group, the N-O bonds in the nitro group, and the C-F bonds can be precisely predicted.

Furthermore, Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis). uta.edu This method calculates the energies of electronic transitions from the ground state to various excited states. scielo.org.za The results, including the absorption wavelengths (λmax) and oscillator strengths, provide insights into the electronic structure and the nature of the molecular orbitals involved in the transitions. For this compound, the electronic spectrum is expected to be influenced by charge transfer interactions between the electron-donating (amino, methoxy) and electron-withdrawing (nitro) groups.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Note: The following data is illustrative and based on typical values from DFT calculations for similar molecules.)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Amino (-NH₂) | Symmetric N-H Stretch | ~3400 |

| Asymmetric N-H Stretch | ~3500 | |

| Nitro (-NO₂) | Symmetric N-O Stretch | ~1350 |

| Asymmetric N-O Stretch | ~1530 | |

| Aromatic Ring | C=C Stretch | ~1600-1450 |

| Fluoro (-F) | C-F Stretch | ~1250 |

| Methoxy (-OCH₃) | C-O Stretch | ~1200 |

Computational Studies on Reaction Mechanisms and Energetics

Computational chemistry is instrumental in elucidating the mechanisms and energetics of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify transition states, intermediates, and products of a reaction. acs.org This allows for a detailed understanding of the reaction pathway and the calculation of activation energies, which are crucial for determining reaction rates.

For nitroaromatic compounds, common reactions include reduction of the nitro group and electrophilic or nucleophilic aromatic substitution. Computational studies can model these processes to predict the most likely reaction pathways. For example, in the reduction of the nitro group to an amino group, computational methods can explore the stepwise mechanism and the energetics of each step. nih.gov Similarly, for electrophilic aromatic substitution, calculations can predict the regioselectivity by determining the activation energies for substitution at different positions on the aromatic ring. A study on the thermal decomposition of the related compound 3,5-difluoro-2,4,6-trinitroanisole showed that the presence of fluorine atoms can decrease the thermal stability and alter the reaction pathway. mdpi.com Such insights are valuable for predicting the stability and reactivity of this compound.

Molecular Modeling for Structure-Reactivity Correlations

Molecular modeling techniques are used to establish correlations between the molecular structure of this compound and its chemical reactivity. This is often achieved through the analysis of global and local reactivity descriptors derived from DFT calculations. tandfonline.com

Frontier Molecular Orbital (FMO) theory is a key component of this analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. scielo.br

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. researchgate.net These maps identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting the sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential around the nitro group's oxygen atoms and the fluorine atoms, making them susceptible to electrophilic attack, while the regions around the amino group's hydrogens would show positive potential.

Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate calculated molecular descriptors with observed biological activity or chemical reactivity. nih.gov These models are valuable for predicting the properties of new, related compounds without the need for synthesis and testing.

Table 3: Illustrative Global Reactivity Descriptors for this compound (Note: The following data is illustrative and based on typical values from DFT calculations for similar molecules.)

| Descriptor | Formula | Predicted Value |

| HOMO Energy | E(HOMO) | -6.5 eV |

| LUMO Energy | E(LUMO) | -2.0 eV |

| HOMO-LUMO Gap | ΔE = E(LUMO) - E(HOMO) | 4.5 eV |

| Electronegativity (χ) | χ = -[E(HOMO) + E(LUMO)]/2 | 4.25 eV |

| Chemical Hardness (η) | η = [E(LUMO) - E(HOMO)]/2 | 2.25 eV |

| Chemical Softness (S) | S = 1/(2η) | 0.22 eV⁻¹ |

Emerging Research Frontiers and Future Prospects

Development of Sustainable and Green Synthetic Routes

The pursuit of green and sustainable chemistry aims to reduce the environmental impact of chemical processes. This involves designing synthetic routes that minimize waste, use less hazardous solvents, and improve energy efficiency. For a compound like 3,5-Difluoro-4-methoxy-2-nitroaniline, future research in this area would likely focus on moving away from traditional nitration and fluorination methods that often require harsh reagents and produce significant waste streams.

Potential avenues for green synthesis could include:

Continuous Flow Chemistry: Utilizing microreactors or continuous flow systems can offer superior control over reaction parameters like temperature and mixing, leading to higher yields, fewer byproducts, and enhanced safety compared to batch processing. This approach is being explored for the synthesis of related nitroaniline compounds.

Alternative Solvents: Replacing conventional volatile organic compounds with greener alternatives such as ionic liquids, supercritical fluids, or even water could drastically reduce the environmental footprint of the synthesis.

Energy Efficiency: Investigating methods like microwave-assisted or sonochemical synthesis could shorten reaction times and lower energy consumption.

Currently, specific research applying these green methodologies to the synthesis of this compound is an area ripe for exploration.

Exploration of Novel Catalytic Systems for Functionalization

Catalysis is fundamental to modern organic synthesis, enabling efficient and selective chemical transformations. The functional groups on this compound—the nitro group, the amine, and the fluoro-substituted aromatic ring—offer multiple sites for catalytic modification. The nitro group, for example, is readily reduced to an amine, a crucial transformation in the synthesis of many pharmaceutical ingredients.

Future research will likely investigate:

Selective Hydrogenation: Developing novel catalysts, such as bimetallic nanoparticles, that can selectively reduce the nitro group without affecting the fluorine atoms or other parts of the molecule is a key objective. Research into the catalytic hydrogenation of similar nitroaromatic compounds has shown success with systems like bimetallic copper/nickel nanoparticles.

Cross-Coupling Reactions: The C-F bonds on the aromatic ring could potentially be activated for cross-coupling reactions using advanced palladium, nickel, or copper catalytic systems, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.

Biocatalysis: The use of enzymes to perform specific transformations on the molecule could offer unparalleled selectivity under mild, environmentally friendly conditions.

Integration of Machine Learning in Reaction Design and Prediction

The integration of artificial intelligence and machine learning (ML) is set to revolutionize chemical synthesis. These tools can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal reaction conditions, and even design novel synthetic pathways from scratch.

For this compound, the application of ML could:

Predict Reaction Feasibility: ML models can be trained to predict the success or failure of a potential reaction, saving significant time and resources in the lab.

Optimize Reaction Conditions: Algorithms can identify the optimal solvent, catalyst, temperature, and reagent ratios to maximize yield and minimize byproducts, a task that is often labor-intensive through traditional experimentation.

Aid in Retrosynthesis: Computer-aided synthesis planning (CASP) tools powered by ML can propose viable synthetic routes to the target molecule or to more complex molecules derived from it.

While global ML models for reaction prediction are becoming more common, specific, fine-tuned models for the synthesis and functionalization of highly specialized molecules like this compound represent a future step in this field.

Expanding Applications in Targeted Chemical Synthesis

Fluorinated aromatic compounds are of high interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine atoms, such as increased metabolic stability and altered electronic properties. While specific applications for this compound are not yet widely documented, its structural motifs suggest significant potential as a building block in targeted synthesis.

Its isomer, 4-Fluoro-2-methoxy-5-nitroaniline, is a known key intermediate in the synthesis of Osimertinib, an important EGFR tyrosine kinase inhibitor used in cancer therapy. This highlights the value of this class of compounds. Future research on this compound will likely explore its utility in:

Medicinal Chemistry: As a precursor for synthesizing new kinase inhibitors or other biologically active molecules where the specific substitution pattern may lead to novel structure-activity relationships.

Agrochemicals: The synthesis of new pesticides and herbicides often relies on fluorinated aromatic intermediates.

Materials Science: Incorporation into organic electronic materials, such as those used in OLEDs or organic photovoltaics, where its electronic properties could be advantageous.

The table below summarizes the current research status and future prospects for this compound in these emerging fields.

| Research Area | Current Status for this compound | Future Prospects |

| Sustainable & Green Synthesis | Limited specific published research. | Application of flow chemistry, green solvents, and energy-efficient methods. |

| Novel Catalytic Systems | Limited specific published research. | Development of selective catalysts for hydrogenation and cross-coupling. |

| Machine Learning Integration | No specific published applications found. | Use of ML for reaction prediction, optimization, and pathway design. |

| Targeted Synthesis Applications | Underexplored; potential inferred from isomers. | Use as a key building block for pharmaceuticals, agrochemicals, and materials. |

Q & A

Q. What are the primary research applications of 3,5-Difluoro-4-methoxy-2-nitroaniline in synthetic chemistry?

This compound is primarily utilized as a versatile intermediate in organic synthesis, particularly for constructing poly-substituted aromatic systems. Its nitro and methoxy groups enable selective functionalization, such as reduction to amines or nucleophilic substitution reactions. For example, analogous difluoroaniline derivatives (e.g., 4,5-Difluoro-2-(morpholin-4-yl)aniline) are employed to synthesize bioactive molecules with antimicrobial or anticancer properties .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

- ¹H/¹⁹F NMR : To resolve fluorine-proton coupling and confirm substitution patterns.

- IR Spectroscopy : Identifies nitro (N–O stretch at ~1520 cm⁻¹) and methoxy (C–O stretch at ~1250 cm⁻¹) groups.

- Mass Spectrometry (MS) : Determines molecular weight and fragmentation pathways.

- X-ray Crystallography : Resolves spatial arrangement of substituents (if crystalline).

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in electrophilic substitution reactions?

Density Functional Theory (DFT) calculations can model electron density distribution to identify reactive sites. For instance:

- Electrophilic Attack : The nitro group meta-directs electrophiles to the 5-position, while fluorine’s inductive effect modulates ring activation.

- Hammett Parameters : Quantify substituent effects to predict reaction rates (e.g., σₚ values for –NO₂: +1.27, –OCH₃: –0.27). Experimental validation via kinetic studies or isotopic labeling is recommended to resolve discrepancies between computational and empirical data .

Q. What experimental strategies mitigate contradictions in reported synthetic yields for nitroaniline derivatives?

Contradictions often arise from:

- Purity of Reagents : Trace moisture or impurities in fluorinated precursors can alter reaction pathways.

- Reaction Monitoring : Use HPLC or TLC to track intermediate formation (e.g., nitro reduction to amine).

- Statistical Design : Apply factorial experiments to optimize variables (temperature, solvent polarity, catalyst loading). For example, studies on 3,5-Dichloro-2,4-difluoroaniline highlight the importance of anhydrous conditions for reproducibility .

Methodological Considerations

Q. How can regioselectivity be controlled during the nitration of fluorinated aniline precursors?

- Directing Groups : The methoxy group in this compound ortho/para-directs nitration, competing with fluorine’s meta-directing effect.

- Acid/Base Conditions : Nitration in sulfuric acid favors nitro group protonation, altering regioselectivity.

- Low-Temperature Protocols : Reduce side reactions (e.g., demethylation).

Q. What safety protocols are critical when handling this compound in laboratory settings?

While specific data for this compound is limited, analogous nitroanilines (e.g., 3,5-Dichloro-2,4-difluoroaniline) require:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.